Acid-apeg6-acid

PROTAC GSPT1 linker length

Acid-apeg6-acid (also known as NH-bis(PEG3-acid) HCl salt or 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid) is a branched, non-cleavable, heterobifunctional polyethylene glycol (PEG)-based linker. Its structure comprises a central secondary amine that connects two symmetrical PEG3 chains, each terminating in a carboxylic acid group.

Molecular Formula C18H35NO10
Molecular Weight 425.5 g/mol
CAS No. 1814901-04-6
Cat. No. B3180496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-apeg6-acid
CAS1814901-04-6
Molecular FormulaC18H35NO10
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCNCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C18H35NO10/c20-17(21)1-5-24-9-13-28-15-11-26-7-3-19-4-8-27-12-16-29-14-10-25-6-2-18(22)23/h19H,1-16H2,(H,20,21)(H,22,23)
InChIKeySOBFCIHPQNRZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acid-apeg6-acid (CAS 1814901-04-6): A Branched, Non-Cleavable PROTAC Linker for Modular Degrader Synthesis


Acid-apeg6-acid (also known as NH-bis(PEG3-acid) HCl salt or 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid) is a branched, non-cleavable, heterobifunctional polyethylene glycol (PEG)-based linker . Its structure comprises a central secondary amine that connects two symmetrical PEG3 chains, each terminating in a carboxylic acid group . With a molecular weight of 425.47 g/mol, it is a primary building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . This compound is utilized to conjugate a target protein ligand and an E3 ligase ligand via its two reactive carboxylic acid handles, forming stable amide bonds and enabling the creation of precise, bivalent degraders [1].

Why Acid-apeg6-acid is Not an Interchangeable Commodity: The Criticality of Linker Length and Architecture in PROTAC Performance


In PROTAC development, the linker is not an inert spacer but a critical conformational tuner that directly dictates the formation of a productive ternary complex, cellular permeability, and ultimately, degradation efficiency [1]. Substituting Acid-apeg6-acid with a generic PEG linker of a different length, architecture (e.g., linear vs. branched), or terminal functionality can lead to a complete loss of target degradation [2]. The six PEG unit span of this branched linker occupies a discrete conformational space that can be the difference between potent target engagement and an inactive molecule [3]. Its specific branched geometry and dual carboxylic acid termini offer distinct advantages in synthetic efficiency and molecular design compared to its linear analogs, making direct substitution without rigorous re-optimization a high-risk strategy [4].

Acid-apeg6-acid Quantitative Evidence Guide: Head-to-Head Performance Against Key Analogs


PEG6 Linker Length Defines Functional 'Sweet Spot' for Degradation vs. Inactivity in GSPT1 PROTACs

In a systematic study of Retro-2-based PROTACs, the degradation of the GSPT1 protein was shown to be entirely dependent on the length of the flexible PEG linker [1]. PROTACs synthesized with shorter PEG2 linkers failed to induce degradation of the intended target but instead acted as molecular glue degraders for the neosubstrate GSPT1 [2]. This study underscores the critical, non-linear relationship between PEG linker length and degradation outcome, where the PEG6 span of Acid-apeg6-acid provides a distinct functional window that cannot be assumed for shorter or longer analogs [3].

PROTAC GSPT1 linker length structure-activity relationship

Branched vs. Linear Architecture: Quantified Synthetic and Solubility Advantages of Acid-apeg6-acid

Unlike linear PEG linkers such as Bis-PEG6-acid, which require sequential conjugation steps, Acid-apeg6-acid's branched architecture featuring a central amine allows for a modular, one-pot approach to incorporate two distinct ligands via amide bond formation . This can reduce synthesis time by up to 50% and decrease the number of purification steps from three to one [1]. Furthermore, the inclusion of the central amine as an HCl salt enhances its aqueous solubility compared to neutral, linear analogs [2]. This is a critical advantage for subsequent biological assays, as it can eliminate the need for DMSO stocks .

PROTAC solubility synthesis branched linker

PEG Linkers Enable 'Environment-Independent' Conformations for Superior Cell Permeability Over Alkyl Linkers

A direct, comparative study of VHL-based PROTACs that differed only in their linker composition revealed a >1000-fold (three orders of magnitude) difference in cell permeability between a PROTAC containing a PEG linker and one containing an alkyl linker [1]. MD simulations and NMR spectroscopy demonstrated that the PEG-containing PROTAC adopted conformations of similar shapes and polarities in both polar and nonpolar environments, facilitating passive diffusion [2]. In stark contrast, the alkyl linker caused the PROTAC to adopt extended, polar conformations in nonpolar media (like a cell membrane), leading to a hydrophobic collapse and drastically reduced permeability [3].

PROTAC cell permeability MD simulations PEG vs. Alkyl

Acid-apeg6-acid Best Research and Industrial Application Scenarios: From PROTAC Library Synthesis to Bioconjugation


High-Throughput PROTAC Library Synthesis and SAR Optimization

Acid-apeg6-acid is ideally suited for generating diverse PROTAC libraries during hit-to-lead optimization. Its branched, dual-carboxylic acid architecture allows for rapid, modular assembly using a single coupling step, significantly accelerating structure-activity relationship (SAR) studies. This is in direct contrast to linear linkers, which require more time-consuming sequential conjugations. The quantifiable reduction in synthesis time (up to 50%) and purification steps (from three to one) [1] translates to a higher throughput and lower cost per PROTAC candidate evaluated. Furthermore, its predefined PEG6 length allows researchers to systematically probe the 'sweet spot' of linker length, a critical parameter for degradation efficiency [2].

Development of Cell-Permeable and Orally Bioavailable Degraders

Given the >1000-fold advantage in cell permeability conferred by PEG linkers over alkyl linkers [1], Acid-apeg6-acid is the preferred building block for creating PROTACs intended for cellular assays or oral administration. The PEG backbone ensures the resulting degrader maintains a conformationally flexible, environment-independent shape that facilitates passive diffusion across cell membranes, a major hurdle for bRo5 molecules [2]. This property is essential for achieving meaningful intracellular target engagement and avoiding false negatives in phenotypic screens due to poor permeability.

Precision Bioconjugation and ADC Payload Linkage

Beyond PROTACs, the non-cleavable nature and dual terminal carboxylic acids of Acid-apeg6-acid make it an excellent crosslinker for advanced bioconjugation. It can be used to precisely attach payloads to antibodies or other proteins with a defined, hydrophilic spacer [1]. This is particularly valuable in the development of antibody-drug conjugates (ADCs) or targeted protein degradation probes where a stable, non-hydrolyzable linkage is required [2]. The enhanced aqueous solubility from its HCl salt form also simplifies the conjugation reaction conditions, reducing the need for organic co-solvents that could denature sensitive biomolecules [3].

Quote Request

Request a Quote for Acid-apeg6-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.